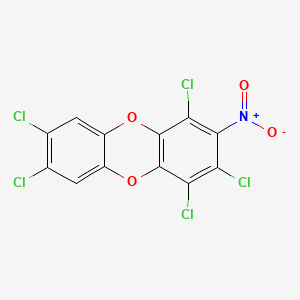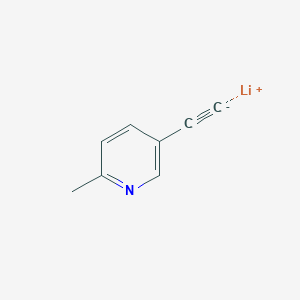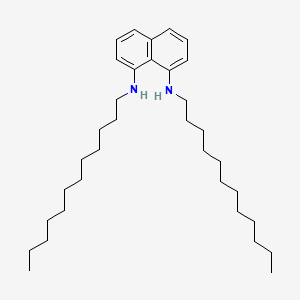
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxin (PCDD) compound. PCDDs are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their toxicity and potential to cause various health issues, including cancer and developmental problems .
Métodos De Preparación
The synthesis of 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin followed by nitration. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid .
Análisis De Reacciones Químicas
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic compounds.
Reduction: This can result in the removal of nitro groups, leading to less toxic products.
Substitution: Chlorine atoms can be substituted with other groups, altering the compound’s properties.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation .
Aplicaciones Científicas De Investigación
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is primarily used in scientific research to study the effects of dioxins on biological systems. It is used to investigate:
Toxicology: Understanding the toxic effects and mechanisms of dioxins.
Environmental Science: Studying the persistence and bioaccumulation of dioxins in the environment.
Medicine: Researching the potential health impacts of dioxin exposure.
Mecanismo De Acción
The compound exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This binding leads to the activation of various genes involved in xenobiotic metabolism, including the CYP1A1 gene. The activation of these genes results in the production of enzymes that metabolize and detoxify harmful compounds .
Comparación Con Compuestos Similares
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is similar to other polychlorinated dibenzodioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and similar mechanism of action.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin: Shares similar chemical properties but lacks the nitro group.
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin: Contains more chlorine atoms, leading to different toxicological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological effects.
Propiedades
Número CAS |
101126-65-2 |
|---|---|
Fórmula molecular |
C12H2Cl5NO4 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
1,2,4,7,8-pentachloro-3-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Cl5NO4/c13-3-1-5-6(2-4(3)14)22-12-9(17)10(18(19)20)7(15)8(16)11(12)21-5/h1-2H |
Clave InChI |
KETCEPLTWRYWQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)


![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)


![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)


